Boc-L-threonine hydrazide

Übersicht

Beschreibung

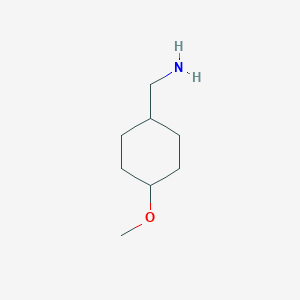

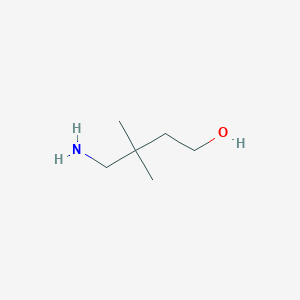

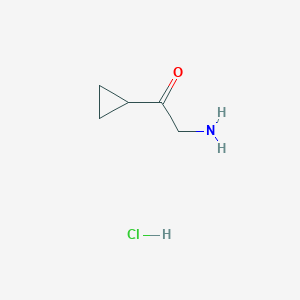

Boc-L-threonine hydrazide, also known as N-tert-butoxycarbonyl-L-threonine hydrazide, is a compound that has been widely studied for its potential applications in various fields. It has a molecular weight of 233.27 and a molecular formula of C9H19N3O4 .

Synthesis Analysis

The synthetic sequence commences with the preparation of an ester from the corresponding amino acid. The ester is then reacted with excess hydrazine hydrate (N2H2·H2O) to form hydrazide .Molecular Structure Analysis

The IUPAC name of Boc-L-threonine hydrazide is tert-butyl (1S,2R)-1-(hydrazinocarbonyl)-2-hydroxypropylcarbamate . The InChI code is 1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14)/t5-,6+/m1/s1 .Chemical Reactions Analysis

The acyl azide method for the preparation of peptides is very good at maintaining chiral integrity. Acyl azides were safely generated and reacted in situ within a continuous-flow system. The acyl azide was generated by using nitrous acid in water, and efficiently extracted into the organic phase containing the amine nucleophile for peptide coupling .Physical And Chemical Properties Analysis

Boc-L-threonine hydrazide is a solid substance with a melting point of 141-147°C . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Boc-L-threonine hydrazide plays a critical role in the synthesis of complex molecules and polymers. For example, its involvement in solid-phase synthesis protocols allows for the production of peptide analogs with significant biological activity. Such methodologies facilitate the creation of octreotide analogs, which have applications in treating somatostatin-positive tumors (Edwards et al., 1994). Furthermore, the development of amino acid-derived cyclic carbonates through ring-opening polymerization, where Boc-L-threonine hydrazide derivatives serve as monomers, demonstrates its utility in generating biodegradable polymers with potential applications in drug delivery and tissue engineering (Sanda et al., 2001).

Protein Modification

In the realm of protein engineering and modification, Boc-L-threonine hydrazide is instrumental in the creation of protein analogues through site-specific condensation. This approach is beneficial for generating large protein chimeras of precisely controlled structure, thereby opening new avenues in the design of protein-based therapeutics (Gaertner et al., 1992). Additionally, the chemical synthesis of proteins using hydrazide intermediates highlights the versatility of Boc-L-threonine hydrazide in facilitating native chemical ligation, a technique pivotal for constructing proteins with complex modifications or unnatural amino acids (Huang et al., 2016).

Therapeutic Applications

Boc-L-threonine hydrazide's utility extends into therapeutic applications, particularly in the development of boronic acid-based inhibitors targeting specific enzymes. Research into autotaxin (ATX) inhibitors has shown that incorporating a boronic acid moiety, aimed at the active site threonine, results in compounds with significant inhibitory potency. These findings suggest potential therapeutic applications in treating diseases where the ATX-LPA signaling axis plays a crucial role (Albers et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYJVAWYZBLUFS-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NN)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-threonine hydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.